molecular formula C7H16O7 B7822156 Volemitol CAS No. 2226642-56-2

Volemitol

Cat. No.: B7822156
CAS No.: 2226642-56-2
M. Wt: 212.20 g/mol
InChI Key: OXQKEKGBFMQTML-KVTDHHQDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Volemitol can be synthesized through the reduction of sedoheptulose using a NADPH-dependent ketose reductase enzyme. This enzyme, known as sedoheptulose reductase, has a pH optimum between 7.0 and 8.0 and displays high substrate specificity . The reaction conditions typically involve the use of enzyme extracts from plants that naturally contain this compound, such as Primula species .

Industrial Production Methods: Industrial production of this compound is not well-documented, but it is likely to involve biotechnological methods that utilize the natural biosynthetic pathways found in plants. This could include the use of genetically engineered microorganisms or plant cell cultures to produce this compound in large quantities.

Chemical Reactions Analysis

Types of Reactions: Volemitol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include heptonic acids from oxidation and various substituted heptitols from substitution reactions.

Scientific Research Applications

Volemitol has several scientific research applications across various fields:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific roles in plants, including its function as a photosynthetic product, phloem translocate, and storage carbohydrate . Its ability to chelate metal ions and facilitate nutrient translocation further distinguishes it from other sugar alcohols .

Biological Activity

Volemitol, a seven-carbon sugar alcohol chemically known as d-glycero-d-manno-heptitol, is primarily found in certain species of the genus Primula. This compound plays significant roles in plant physiology, particularly in carbohydrate metabolism, photosynthesis, and phloem transport. The following sections delve into the biological activities of this compound, supported by research findings and case studies.

1. Physiological Functions in Plants

This compound serves as a crucial nonstructural carbohydrate in Primula species. Research indicates that it can constitute up to 25% of the dry weight in leaves, with concentrations reaching 50 mg/g fresh weight in source leaves. It is the predominant carbohydrate alongside sedoheptulose and sucrose .

Table 1: Concentration of Carbohydrates in Primula Leaves

CarbohydrateConcentration (mg/g fresh weight)Percentage of Dry Weight
This compound5025%
Sedoheptulose36-
Sucrose4-

2. Phloem Mobility and Transport

This compound has been identified as a phloem-mobile carbohydrate, accounting for approximately 21% of the carbohydrates exuded from mature polyanthus leaves during diurnal cycles. This mobility is essential for its role in translocating nutrients within the plant .

Case Study: Diurnal Exudation Rates
In a study measuring carbohydrate exudation from leaves, it was found that out of 106 nmol (31.5 μg) of carbohydrates exuded per gram of leaf fresh weight per hour, about 58% were sucrose and 21% were this compound, highlighting its significance in nutrient transport .

3. Enzymatic Production and Metabolism

The biosynthesis of this compound involves a novel enzyme known as sedoheptulose reductase, which catalyzes the reduction of sedoheptulose to produce this compound. This enzyme exhibits high substrate specificity and operates optimally at a pH range of 7.0 to 8.0 with apparent KmK_m values of 21 mM for sedoheptulose and 0.4 mM for NADPH .

Table 2: Enzyme Characteristics

EnzymeSubstrateKmK_m (mM)Optimal pH
Sedoheptulose ReductaseSedoheptulose217.0 - 8.0
NADPH0.4

4. Antimicrobial Potential

Research has also explored the antimicrobial properties associated with sugar alcohols like mannitol, which is structurally related to this compound. Studies suggest that targeting mannitol metabolism may provide alternative strategies for developing antibiotics against pathogenic bacteria such as Staphylococcus aureus. The physiological roles of mannitol metabolism could be leveraged to enhance antimicrobial efficacy .

5. Conclusion

This compound is not only integral to the metabolic processes within Primula species but also presents potential applications in agricultural biotechnology and antimicrobial research. Its roles as a major carbohydrate source, along with its unique enzymatic pathways, underscore its importance in plant physiology and potential therapeutic applications.

Properties

IUPAC Name

(2R,3R,5R,6R)-heptane-1,2,3,4,5,6,7-heptol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h3-14H,1-2H2/t3-,4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQKEKGBFMQTML-KVTDHHQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H](C([C@@H]([C@@H](CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701021103
Record name (2R,3R,5R,6R)-1,2,3,4,5,6,7-Heptaneheptol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701021103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

488-38-0, 2226642-56-2
Record name Volemitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R,3R,5R,6R)-1,2,3,4,5,6,7-Heptaneheptol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701021103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-glycero-D-manno-heptitol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.978
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VOLEMITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4DGQ5L6AJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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